molecular formula C31H52N2O4 B1671373 EtDO-P4 CAS No. 245329-78-6

EtDO-P4

货号 B1671373
CAS 编号: 245329-78-6
分子量: 516.8 g/mol
InChI 键: BBTZZVJOQCCAOR-DLFZDVPBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EtDO-P4 is a nanomolar inhibitor of glycosphingolipid (GSL) synthesis . It suppresses the activation of the EGFR-induced ERK pathway and various receptor tyrosine kinases (RTKs) . It can be used for various types of cancer, including Burkitt’s lymphoma .


Molecular Structure Analysis

EtDO-P4 has a molecular weight of 516.76 and its formula is C31H52N2O4 . The SMILES representation of its structure is OC@H=C1)C@H=O)CN3CCCC3 .


Chemical Reactions Analysis

EtDO-P4 is a potent and selective nanomolar inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG) . Inhibition of UGCG by EtDO-P4 decreases drug resistance and enhances the cytotoxicity of chemotherapeutic drugs such as vincristine, daunorubicin, Lucena-1, and cisplatin .


Physical And Chemical Properties Analysis

EtDO-P4 is a solid substance with a white to off-white color . It has a solubility of 2 mg/mL in DMSO . The storage temperature for the powder form is -20°C for 3 years and 4°C for 2 years .

科学研究应用

调节淀粉样前体蛋白处理

EtDO-P4的一个重要应用是在调节淀粉样前体蛋白(APP)处理的研究中。研究表明,EtDO-P4,一种合成的鞘脂类似物,可以抑制淀粉样β肽(Abeta)的产生,这是阿尔茨海默病中的一个关键因素。研究显示,EtDO-P4可以抑制表达人类APP的中国仓鼠卵巢细胞中Abeta的分泌。此外,它还发现影响人类神经元内源Abeta的产生,使其成为阿尔茨海默病研究中的有效化合物(Li et al., 2010)

制药粉末中的近红外分析

EtDO-P4已被应用于制药分析领域,特别是使用近红外(NIR)光谱。一项研究应用了一种称为经验目标分布优化(ETDO)的方法,以改善NIR偏最小二乘(PLS)模型在制药粉末分析中的性能。这种应用对于连续生产中的过程监控和控制至关重要(Pedersen et al., 2019)

在法布里病小鼠中降低球三糖脂

在法布里病的研究中,EtDO-P4被用作底物剥夺疗法。研究发现,EtDO-P4可以降低α-半乳糖苷酶A敲除小鼠中球三糖脂的水平,这是法布里病模型。这表明法布里病可能对这种类型的治疗有反应,这是治疗这种疾病的重要进展(Abe et al., 2000)

促进细胞信号激活

研究还探讨了EtDO-P4在细胞信号传导中的作用,特别是在癌症中。一项研究发现,通过抑制某些糖脂类物质的合成,EtDO-P4可以影响表皮生长因子受体(EGFR)的激活,进而影响ERK信号通路。这意味着EtDO-P4在癌症诊断和治疗中可能具有潜在应用,通过影响细胞增殖信号通路(Park et al., 2012)

属性

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTZZVJOQCCAOR-DLFZDVPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432741
Record name N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EtDO-P4

CAS RN

245329-78-6
Record name N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EtDO-P4
Reactant of Route 2
Reactant of Route 2
EtDO-P4
Reactant of Route 3
Reactant of Route 3
EtDO-P4
Reactant of Route 4
EtDO-P4
Reactant of Route 5
Reactant of Route 5
EtDO-P4
Reactant of Route 6
Reactant of Route 6
EtDO-P4

Citations

For This Compound
97
Citations
N Fedoryszak-Kuśka, M Panasiewicz… - Acta Biochimica …, 2016 - bibliotekanauki.pl
… reduction on IR autophosphorylation caused by D-EtDO-P4 was smaller. It amounted to an … of D-EtDO-P4 inhibitor we could obtain cells with the same level of GM3 as in those grown …
Number of citations: 7 bibliotekanauki.pl
A Abe, S Gregory, L Lee, PD Killen… - The Journal of …, 2000 - Am Soc Clin Investig
… males treated for 4 weeks with D-t-EtDO-P4. When 8-week-old α-… observed with D-t-EtDO-P4. These data suggest that Fabry … In the present study, we evaluated D-t-EtDO-P4 in an in vivo …
Number of citations: 234 www.jci.org
F Guan, K Handa, S Hakomori - Proceedings of the …, 2009 - National Acad Sciences
… A close association between specific GSL changes and EMT processes induced by EtDO-P4 or TGF-ß is indicated by the following findings: (i) The enhanced cell motility of EtDO-P4-…
Number of citations: 141 www.pnas.org
H Li, WS Kim, GJ Guillemin, AF Hill, G Evin… - Biochimica et Biophysica …, 2010 - Elsevier
… -treated cells but not in PPMP- or ETDO-P4-treated cells, whereas levels of the cellular beta-… PPMP but unaltered with EtDO-P4 treatment. Our data also revealed that EtDO-P4 inhibits …
Number of citations: 26 www.sciencedirect.com
SY Park, CY Kwak, JA Shayman, JH Kim - Biochimica et Biophysica Acta …, 2012 - Elsevier
… EtDO-P4 treatment also suppressed activation of the epidermal growth factor receptor (EGFR)-… We therefore investigated the effects of GSL depletion by EtDO-P4 treatment on ERK and …
Number of citations: 46 www.sciencedirect.com
L Shu, L Lee, JA Shayman - Journal of Biological Chemistry, 2002 - ASBMB
… (d-t-EtDO-P4), have been designed.d-t-EtDO-P4 has the advantage of blocking … In the present study, d-t-EtDO-P4 depleted cellular glucosylceramide and lactosylceramide …
Number of citations: 25 www.jbc.org
JS Shen, XL Meng, DF Moore, JM Quirk… - Molecular genetics and …, 2008 - Elsevier
… (C) IMFE1 cells were treated with 1 μM EtDO-P4 for 3 weeks to reduce endogenous Gb 3 . The cells then were incubated with 20% plasma in the presence of EtDO-P4 for 2 days. (D) …
Number of citations: 258 www.sciencedirect.com
EN Glaros, WS Kim, KA Rye, JA Shayman… - Journal of lipid …, 2008 - ASBMB
… weight gain in the EtDO-P4-treated mice in the present study remain unknown. On the basis of the evidence that a fraction of plasma EtDO-P4 may cross the blood-brain barrier ( …
Number of citations: 32 www.jlr.org
JA Shayman - Drugs of the Future, 2010 - ncbi.nlm.nih.gov
… -(1-pyrrolidinyl)propanol (EtDO-P4), was subsequently employed … EtDO-P4 rapidly reduced the glucosylceramide and … fatty acyl chain substitutions of EtDO-P4 on activity, bioavailability …
Number of citations: 126 www.ncbi.nlm.nih.gov
SY Park, SJ Yoon, L Freire-de-Lima, JH Kim… - Carbohydrate …, 2009 - Elsevier
… (CD9, CD82, and CD81) expressed in A431 cells are much higher than those expressed in KB cells, and TSPs expressed in A431 cells are reduced by treatment of cells with EtDO-P4, …
Number of citations: 42 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。